Cas no 1022404-03-0 (1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide)

1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide is a specialized thiosemicarbazide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a trifluoromethoxy phenyl group and a methylphenylsulfonyl acetyl moiety, which may enhance its reactivity and binding affinity in biological systems. The compound's unique features, such as the sulfonyl and thiosemicarbazide functional groups, suggest utility as an intermediate in the development of pharmacologically active molecules, particularly those targeting enzyme inhibition or antimicrobial activity. Its well-defined chemical properties make it suitable for controlled synthetic modifications, offering researchers a versatile building block for drug discovery and mechanistic studies.
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide structure
1022404-03-0 structure
Product name:1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide
CAS No:1022404-03-0
MF:C17H16F3N3O4S2
MW:447.451851844788
MDL:MFCD01567697
CID:4676926

1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylbenzenesulfonyl)-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide
    • 1-(2-((4-METHYLPHENYL)SULFONYL)ACETYL)-4-(4-(TRIFLUOROMETHOXY)PHENYL)THIOSEMICARBAZIDE
    • 1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
    • 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide
    • 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide
    • MDL: MFCD01567697
    • Inchi: 1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28)
    • InChI Key: KPYIHHIMPUXXAG-UHFFFAOYSA-N
    • SMILES: S(CC(NNC(NC1C=CC(=CC=1)OC(F)(F)F)=S)=O)(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 666
  • Topological Polar Surface Area: 137

1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB163160-1 g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
1 g
€211.30 2023-07-20
abcr
AB163160-10 g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
10 g
€482.50 2023-07-20
abcr
AB163160-10g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
10g
€482.50 2024-04-21
abcr
AB163160-5 g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
5 g
€377.50 2023-07-20
Ambeed
A962097-1g
2-(4-Methylbenzenesulfonyl)-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide
1022404-03-0 90%
1g
$232.0 2024-08-02
abcr
AB163160-1g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
1g
€211.30 2024-04-21
abcr
AB163160-5g
1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide; .
1022404-03-0
5g
€377.50 2024-04-21

Additional information on 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide

Introduction to 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide (CAS No. 1022404-03-0)

1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide, identified by its CAS number 1022404-03-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiosemicarbazide class, a chemical scaffold known for its broad spectrum of biological activities, particularly in the context of antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this molecule, including its 4-methylphenylsulfonyl and trifluoromethoxyphenyl substituents, contribute to its unique pharmacological profile and make it a promising candidate for further research and development.

The synthesis of 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The (4-methylphenyl)sulfonyl group introduces a strong electron-withdrawing effect, which can modulate the reactivity of the molecule and influence its interactions with biological targets. On the other hand, the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive feature for drug design. These structural elements collectively contribute to the compound's potential as a therapeutic agent.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in cancer progression, inflammation, and microbial resistance. For instance, its ability to inhibit key enzymes such as kinases and cytochrome P450 enzymes has been explored in vitro, demonstrating its potential as an anti-cancer and anti-inflammatory agent. Additionally, the compound's interaction with bacterial cell wall synthesis enzymes has been investigated, highlighting its potential as an alternative therapeutic strategy against drug-resistant pathogens.

The pharmacokinetic properties of 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide are also of great interest. Preliminary studies indicate that the presence of the trifluoromethoxy group improves oral bioavailability, while the (4-methylphenyl)sulfonyl moiety enhances binding affinity to biological targets. These findings are crucial for optimizing drug delivery systems and maximizing therapeutic efficacy. Furthermore, the compound's stability under various physiological conditions has been assessed, suggesting its suitability for formulation into oral or injectable medications.

In terms of clinical applications, 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide holds promise in several therapeutic areas. Cancer research has been particularly active in exploring its potential as a chemotherapeutic agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in tumor growth and survival. Additionally, its ability to inhibit microtubule formation has been observed, which could make it effective against certain types of cancer that rely on microtubule dynamics for proliferation.

Another area where this compound shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies have demonstrated that 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide can modulate inflammatory pathways by inhibiting key cytokines and enzymes such as COX-2 and NF-κB. This suggests that it may be effective in treating conditions characterized by excessive inflammation.

The antimicrobial properties of this compound have also been investigated extensively. Resistance to conventional antibiotics is a growing concern worldwide, necessitating the development of novel antimicrobial agents. Research indicates that 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide can disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. This makes it a promising candidate for combating drug-resistant bacteria, including those responsible for hospital-acquired infections.

From a synthetic chemistry perspective, the preparation of 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to achieve high yields and purity through optimized reaction sequences. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly improved the efficiency of its synthesis.

The future direction of research on 1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide is likely to focus on further elucidating its mechanism of action and exploring new therapeutic applications. Combination therapies involving this compound with other drugs may also be investigated to enhance efficacy and reduce side effects. Additionally, efforts are underway to develop novel derivatives with improved pharmacokinetic properties and enhanced biological activity.

In conclusion,1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide (CAS No. 1022404-03-0) is a versatile organic compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its broad spectrum of biological activities, making it a valuable asset in the fight against cancer, inflammation, and microbial resistance. Continued research into this compound is expected to yield new insights into its therapeutic applications and pave the way for innovative treatments in various medical fields.

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Amadis Chemical Company Limited
(CAS:1022404-03-0)1-(2-((4-Methylphenyl)sulfonyl)acetyl)-4-(4-(trifluoromethoxy)phenyl)thiosemicarbazide
A1097515
Purity:99%
Quantity:1g
Price ($):209.0